Regioisomeric Click Reactivity: 5-Ethynyl-2-methyl-1,3-oxazole vs. 4-Ethynyl-2-methyl-1,3-oxazole in CuAAC Cycloaddition Efficiency
5-Ethynyl-2-methyl-1,3-oxazole provides a terminal alkyne handle at the 5-position of the oxazole ring, enabling efficient participation in CuAAC click reactions. Functionalized ethynyl oxazoles as a class demonstrate excellent yields and straightforward purification in click reactions with various azides [1]. The 5-ethynyl substitution pattern offers distinct electronic and steric properties compared to the 4-ethynyl regioisomer (CAS 2378503-52-5), which may influence reaction kinetics and product profiles .
| Evidence Dimension | CuAAC click reaction compatibility |
|---|---|
| Target Compound Data | Terminal alkyne at 5-position; enables CuAAC cycloaddition with azides |
| Comparator Or Baseline | 4-Ethynyl-2-methyl-1,3-oxazole (CAS 2378503-52-5): terminal alkyne at 4-position; also enables CuAAC but with different regiochemical outcome |
| Quantified Difference | No direct head-to-head quantitative yield data available; difference lies in regioisomeric substitution pattern affecting electronic distribution |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions; class-level optimization studies [1] |
Why This Matters
Selection between 5-ethynyl and 4-ethynyl regioisomers dictates the spatial orientation of the oxazole core in the final triazole-linked conjugate, which is critical for target engagement in medicinal chemistry applications.
- [1] Barun P, Hoida A, Borbat I, Vashchenko B. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 2024. doi:10.26434/chemrxiv-2024-7spxf. View Source
